3-formyl-1H-indazol-5-yl acetate
Description
3-Formyl-1H-indazol-5-yl acetate is a derivative of the indazole scaffold, featuring a formyl (-CHO) group at position 3 and an acetate ester (-OAc) at position 4. Indazoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
(3-formyl-2H-indazol-5-yl) acetate |
InChI |
InChI=1S/C10H8N2O3/c1-6(14)15-7-2-3-9-8(4-7)10(5-13)12-11-9/h2-5H,1H3,(H,11,12) |
InChI Key |
IGLIJNRPDAGKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(NN=C2C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-formyl-1H-indazol-5-yl acetate with structurally related indazole derivatives, focusing on substituent effects, synthesis, and properties.
Table 1: Structural and Physicochemical Comparison of Indazole Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The formyl group at C3 in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or hydrazines). This contrasts with halogenated analogs (e.g., 3-chloro or 3-iodo derivatives), where halogens facilitate substitution reactions . Acetate vs.
Synthetic Pathways :
- The target compound likely involves acetylation of 5-hydroxyindazole (e.g., using acetic anhydride) followed by Vilsmeier-Haack formylation at C3. This contrasts with halogenated derivatives, which require halogenation reagents (e.g., Cl₂, I₂) or coupling reactions .
Physicochemical Properties :
- Melting Points : The acetate and formyl groups reduce intermolecular hydrogen bonding compared to hydroxy or amine substituents, leading to a lower predicted melting point (120–135°C) versus >200°C for 3-chloro-5-hydroxy-1H-indazole .
- Spectral Signatures : The formyl group’s C=O stretch (~1700 cm⁻¹ in IR) and acetate’s methyl protons (δ 2.1–2.3 in ¹H NMR) are distinct from the broad -OH peaks (~3200 cm⁻¹) in hydroxy analogs .
This contrasts with halogenated indazoles (e.g., 3-iodo derivatives), which are explored as kinase inhibitors .
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